molecular formula C15H24N2O3S2 B5578864 N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5578864
M. Wt: 344.5 g/mol
InChI Key: DSFISKCSTYUIBT-ZIAGYGMSSA-N
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Description

N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12283498 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Determination : Derivatives of nimesulide, which include structurally related compounds to N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide, have been synthesized and their crystal structures determined using powder X-ray diffraction. The study focused on understanding the intermolecular interactions through Hirshfeld surfaces and fingerprint plots, comparing them with nimesulide polymorphs (Dey et al., 2016).

  • Molecular Electrostatic Potential Analysis : The same study also conducted a quantitative analysis of the molecular surface electrostatic potential, contributing to a better understanding of the molecular properties of these compounds (Dey et al., 2016).

Chemical Reactions and Catalysis

  • Transfer Hydrogenation of Ketones : Research on Cp*Ir(pyridinesulfonamide)Cl Precatalysts, which are chemically related to the compound , explored their use in the base-free transfer hydrogenation of various ketones. This study is significant in understanding the catalytic properties of related sulfonamide compounds (Ruff et al., 2016).

Supramolecular Chemistry

  • Molecular and Supramolecular Structures : The molecular and supramolecular structures of derivatives, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, were analyzed. This study provides insights into the potential of these compounds in forming hydrogen bonds and their utility in supramolecular chemistry (Jacobs et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s not possible to provide details on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s not possible to provide details on the safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its physical and chemical properties, its biological activity, or its potential uses .

Properties

IUPAC Name

N-[(3S,4R)-4-propyl-1-(3-thiophen-3-ylpropanoyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-3-4-13-9-17(10-14(13)16-22(2,19)20)15(18)6-5-12-7-8-21-11-12/h7-8,11,13-14,16H,3-6,9-10H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFISKCSTYUIBT-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.